molecular formula C5H9NO2 B1424327 3-Hydroxypiperidin-4-one CAS No. 73603-43-7

3-Hydroxypiperidin-4-one

Cat. No.: B1424327
CAS No.: 73603-43-7
M. Wt: 115.13 g/mol
InChI Key: LYOGWMOAEKBTII-UHFFFAOYSA-N
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Description

3-Hydroxypiperidin-4-one is a heterocyclic organic compound featuring a six-membered ring with one nitrogen atom and a hydroxyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxypiperidin-4-one can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. Another method includes the reduction of 4-piperidone using reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-piperidone in the presence of a suitable catalyst, such as palladium on carbon. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

3-Hydroxypiperidin-4-one is characterized by its piperidine ring structure, which includes a hydroxyl group at the 3-position and a ketone at the 4-position. Its molecular formula is C5H9NO2C_5H_9NO_2 and it has a molecular weight of approximately 115.13 g/mol. The structural features of HP4 allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Medicinal Chemistry Applications

1. Drug Discovery and Development
HP4 serves as a crucial intermediate in the synthesis of bioactive compounds. Its derivatives have been explored for their potential therapeutic properties against various diseases, including neurodegenerative disorders like Parkinson's disease. For instance, studies have shown that derivatives of HP4 can act as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of levodopa, thus enhancing its availability in the brain for treating Parkinson's disease .

2. Cancer Therapy
Research indicates that HP4 derivatives exhibit anticancer activity. For example, certain piperidine derivatives derived from HP4 have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential role as anticancer agents . The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

3. Neurological Disorders
HP4 has been investigated for its dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant for Alzheimer's disease therapy. Compounds based on HP4 have shown promise in enhancing cognitive function by preventing the breakdown of neurotransmitters .

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets:

  • Inhibition of Enzymes : HP4 acts as an inhibitor for several enzymes, including COMT and cholinesterases, which are critical in neurotransmitter regulation.
  • Antioxidative Properties : Some derivatives exhibit antioxidative effects, potentially offering protective benefits against oxidative stress-related cellular damage .
CompoundTargetIC50 (µM)Biological Effect
Compound ACOMT4.55Inhibitor for Parkinson's treatment
Compound BAChE10.2Enhances cognitive function
Compound CCancer Cells15.0Induces apoptosis

Notable Research Findings

  • COMT Inhibition : A study synthesized ten derivatives of 3-hydroxypyridin-4-one and evaluated their potency as COMT inhibitors, with IC50 values ranging from 4.55 to 19.8 µM .
  • Cytotoxicity Studies : Derivatives have shown improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin .
  • Neuroprotective Effects : Certain HP4 derivatives exhibited neuroprotective properties by chelating metal ions and reducing neuroinflammation, which may be beneficial for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-Hydroxypiperidin-4-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or interact with receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the molecular structure of the derivatives used .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxypiperidin-4-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

Biological Activity

3-Hydroxypiperidin-4-one is a heterocyclic organic compound that has garnered attention due to its diverse biological activities. This article explores the compound's mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is characterized by a six-membered ring structure containing one nitrogen atom and a hydroxyl group attached to the fourth carbon atom. Its structural features enable various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Target Interactions:
this compound has been identified as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. Research indicates that this compound exhibits significant inhibitory effects on COMT, with IC50 values ranging from 4.55 to 19.8 µM, suggesting its potential utility in treating neurological disorders such as Parkinson's disease.

Biochemical Pathways:
The compound influences several biochemical pathways, particularly those related to oxidative stress responses. It acts as a substrate for oxidoreductases, which are critical for cellular metabolism. Additionally, it has been shown to induce apoptosis in cancer cell lines, thereby inhibiting cell proliferation.

Metal Ion Chelation:
this compound can chelate metal ions, which may be beneficial in conditions related to metal overload. This property enhances its therapeutic potential in treating diseases associated with iron toxicity.

Cellular Effects

The compound's effects extend to various cell types and processes:

  • Cell Signaling Modulation: It modulates cell signaling pathways and gene expression, contributing to its anticancer properties.
  • Subcellular Localization: this compound localizes within specific cellular compartments such as the cytoplasm and mitochondria, where it exerts its biological effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
COMT InhibitionSignificant inhibition with IC50 values between 4.55 - 19.8 µM
Anticancer ActivityInduces apoptosis in various cancer cell lines
Metal Ion ChelationEffective in chelating metal ions, useful for iron overload conditions
Radiation ProtectionExhibits properties that protect against radiation damage

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in animal models of Parkinson's disease. The results demonstrated that treatment with this compound led to a significant reduction in dopaminergic neuron loss and improved motor function, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Synthesis and Industrial Applications

Synthetic Routes:
this compound can be synthesized through several methods:

  • Cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
  • Reduction of 4-piperidone using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production:
In industrial settings, catalytic hydrogenation of 4-piperidone is commonly employed for efficient production.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 3-Hydroxypiperidin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : Common synthesis methods involve cyclization of amino alcohols or oxidation of piperidine derivatives. For example, protocols using hydrogen peroxide under controlled temperatures (57–63°C) and catalysts (e.g., HCl, phosphates) can yield hydroxylated piperidinones. Reaction optimization requires monitoring gas evolution (e.g., oxygen) via gas chromatography and adjusting catalyst concentration or reaction time . Confirm purity via melting point analysis and cross-reference with literature data using SciFinder or Reaxys .

Q. How can researchers characterize this compound to confirm its structural identity and purity?

  • Methodological Answer : Use spectroscopic techniques (NMR, IR) to identify functional groups (e.g., hydroxyl, ketone). Compare melting points and optical rotation values (α-D data) with published standards. Employ chromatographic methods (HPLC, GC) to detect impurities. Cross-validate analytical data using databases like Reaxys and ensure consistency with literature-reported CAS 41661-47-6 properties .

Q. What pharmacological properties of this compound warrant further investigation?

  • Methodological Answer : Prioritize studies on its bioactivity as a precursor to neuroactive or antimicrobial agents. Use in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) to identify targets. Compare its pharmacokinetic profile with structurally similar piperidine derivatives, such as 1-(2-Methylphenyl)piperidin-4-one, to hypothesize mechanisms .

Q. How should researchers conduct a literature review to identify gaps in this compound research?

  • Methodological Answer : Use systematic search strategies in SciFinder/Reaxys with keywords like "this compound synthesis," "pharmacology," and "spectroscopic data." Limit results to peer-reviewed articles from the past 5–10 years. Apply the PICO framework (Population, Intervention, Comparison, Outcome) to refine hypotheses and identify understudied areas .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?

  • Methodological Answer : Use single-crystal X-ray diffraction (SHELXL/SHELXTL) for precise structural determination. Refine data with SHELX programs, which are robust for high-resolution or twinned crystals. Compare bond lengths and angles with computational models (e.g., DFT) to validate stereochemical assignments .

Q. What strategies address contradictions in synthetic yield data for this compound across studies?

  • Methodological Answer : Perform meta-analysis of published protocols to identify variables (e.g., catalyst type, solvent purity) influencing yields. Replicate experiments under standardized conditions and use statistical tools (ANOVA) to isolate significant factors. Cross-check impurity profiles via LC-MS to rule out side reactions .

Q. How can impurity profiling of this compound be integrated into quality control workflows?

  • Methodological Answer : Employ orthogonal methods: HPLC for separation, NMR for structural elucidation, and ICP-MS for trace metal analysis. Reference pharmacopeial guidelines (e.g., EP/ICH) to set thresholds for impurities like [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid). Validate methods per ICH Q2(R1) .

Q. What experimental design principles ensure reproducibility in this compound research?

  • Methodological Answer : Adopt milestones from : define objectives (e.g., yield optimization), allocate tasks (synthesis, analysis), and incorporate controls (e.g., blank reactions). Use factorial design to test multiple variables simultaneously and document protocols in detail for replication .

Q. How do ethical considerations impact in vivo studies of this compound derivatives?

  • Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain IRB approval for animal/human studies, ensuring adherence to the 3Rs (Replacement, Reduction, Refinement). Disclose risks to sponsors and maintain transparency in data reporting .

Q. What computational tools predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Use quantum mechanical software (Gaussian, ORCA) to model transition states and reaction energetics. Validate predictions with kinetic studies (e.g., monitoring intermediate formation via in situ IR). Compare results with analogous piperidinone systems to identify trends .

Properties

IUPAC Name

3-hydroxypiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-4-1-2-6-3-5(4)8/h5-6,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOGWMOAEKBTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698953
Record name 3-Hydroxypiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73603-43-7
Record name 3-Hydroxypiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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